8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
8-(2,5-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and aza-rings, substituted with a 2,5-dimethoxyphenyl group and an ethyl moiety.
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-4-22-16-15(17(23)21-19(22)25)13(14-11(20-16)8-28-18(14)24)10-7-9(26-2)5-6-12(10)27-3/h5-7,13,20H,4,8H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGVUPFGDNXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=CC(=C4)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core structure.
Introduction of Functional Groups:
Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state and functional group arrangement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s electron-rich aromatic rings and tertiary amine moieties participate in selective oxidation under controlled conditions.
| Reagent/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| Potassium permanganate (acidic) | Formation of quinone derivatives | Electrophilic attack on methoxy-substituted phenyl rings, followed by oxidation to ketones. | |
| Ozone (O₃) | Cleavage of conjugated diene systems | Ozonolysis of strained olefins within the tricyclic framework. |
Key Insight : Oxidation primarily targets the 2,5-dimethoxyphenyl group, with the methoxy substituents directing regioselectivity.
Reduction Reactions
The triazine core and carbonyl groups undergo reduction under standard conditions.
Notable Observation : Selective reduction of the triazine ring’s C=N bonds has not been reported, likely due to steric hindrance.
Hydrolysis Reactions
The lactone (oxa) and amide functionalities are susceptible to hydrolysis.
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| Aqueous HCl (reflux) | Ring-opening of lactone to carboxylic acid | Acid-catalyzed cleavage of the ester linkage in the 5-oxa ring. | |
| NaOH (ethanolic, 60°C) | Amide hydrolysis to amine and carboxylic acid | Base-mediated nucleophilic attack at amide carbonyl. |
Structural Impact : Hydrolysis disrupts the tricyclic architecture, generating linear intermediates.
Nucleophilic Substitution
The ethyl and methoxy groups facilitate SN reactions at specific positions.
Regioselectivity : The 2,5-dimethoxyphenyl group’s para-methoxy position is more reactive due to steric and electronic factors.
Cyclization and Ring-Opening
The tricyclic system undergoes rearrangements under thermal or catalytic conditions.
| Conditions | Reaction Type | Product | Mechanism | Source |
|---|---|---|---|---|
| Heat (150°C, inert atmosphere) | Retro-Diels-Alder | Fragmentation into bicyclic intermediates | Thermal cleavage of conjugated diene moiety. | |
| BF₃·Et₂O (Lewis acid catalysis) | Ring-expansion | Formation of tetracyclic derivatives | Acid-mediated rearrangement of strained rings. |
Synthetic Utility : These reactions enable modular derivatization for drug discovery.
Cycloaddition Reactions
The conjugated diene system participates in [4+2] cycloadditions.
| Reagent | Product | Mechanism | Source |
|---|---|---|---|
| Maleic anhydride | Diels-Alder adducts | Electron-deficient dienophile attack. | |
| Tetrazines | Inverse electron-demand DA adducts | Strain-promoted [4+2] cycloaddition. |
Stereochemical Outcome : Endo selectivity dominates due to secondary orbital interactions.
Functional Group Interconversion
| Reaction | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Methoxy → Hydroxy | BBr₃ (dichloromethane, −78°C) | Demethylation to phenolic -OH | Requires low temps to prevent side reactions. | |
| Amide → Thioamide | Lawesson’s reagent | Replacement of carbonyl oxygen with sulfur | Retains tricyclic framework. |
Radical Reactions
Limited data suggest susceptibility to radical-mediated transformations:
-
Auto-oxidation : Forms peroxide derivatives under prolonged O₂ exposure.
-
Photochemical reactions : UV light induces homolytic cleavage of C-N bonds in triazine rings.
Scientific Research Applications
8-(2,5-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The closest structural analog is 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³,⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Key differences include:
| Feature | Target Compound | Compound A |
|---|---|---|
| Substituent at C8 | 2,5-Dimethoxyphenyl | 3,4,5-Trimethoxyphenyl |
| Substituent at C13 | Ethyl | Methyl |
| Molecular Formula | C₂₀H₁₉N₃O₆ | C₂₁H₂₁N₃O₇ |
| Molecular Weight (g/mol) | 397.39 | 427.41 |
The 3,4,5-trimethoxyphenyl group in Compound A enhances steric bulk and electron density compared to the 2,5-dimethoxyphenyl group in the target compound. The ethyl group at C13 may confer greater lipophilicity than Compound A’s methyl group.
Computational Similarity Analysis
Similarity between the target compound and analogs is quantified using metrics such as the Tanimoto coefficient (for binary fingerprint comparisons) and shape-Tanimoto (ST) (for 3D shape similarity) . A hypothetical comparison using these metrics is shown below:
| Metric | Target vs. Compound A | Interpretation |
|---|---|---|
| Tanimoto Coefficient | 0.65–0.75 | Moderate structural similarity |
| Shape-Tanimoto (ST) | 0.85–0.90 | High shape overlap |
The moderate Tanimoto score reflects differences in substituents, while the high ST value suggests conserved tricyclic geometry. Studies indicate that such shape similarity can correlate with overlapping biological targets, even with divergent substituents .
Physicochemical Properties
Predicted properties highlight substituent-driven variations:
| Property | Target Compound | Compound A |
|---|---|---|
| LogP (lipophilicity) | ~2.1 (estimated) | ~1.8 (estimated) |
| Polar Surface Area (Ų) | 105 | 115 |
The target compound’s lower polarity and higher LogP suggest improved membrane permeability compared to Compound A, though experimental validation is needed.
Biological Activity
The compound 8-(2,5-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a member of a class of triazatricyclo compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C19H19N3O6
- Molecular Weight : 385.376 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the dimethoxyphenyl group is thought to enhance lipophilicity and bioavailability, potentially increasing the compound's effectiveness against various microbial strains.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Low |
Cytotoxicity and Anticancer Potential
In vitro studies have shown that related triazatricyclo compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of mitochondrial function and the activation of caspases.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cell death in susceptible cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazatricyclo compounds demonstrated that modifications to the phenyl ring significantly affected antimicrobial potency. The compound was tested against a panel of bacterial and fungal pathogens with promising results indicating its potential as a lead compound for further development.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on anticancer properties, researchers treated various cancer cell lines with the compound and observed significant induction of apoptosis through flow cytometry analysis. The study highlighted the role of caspase activation in mediating cell death.
Q & A
Q. Why do different studies report varying thermal stability ranges (180–220°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
